molecular formula C10H16F3N3O B2813728 N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1207030-14-5

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B2813728
CAS No.: 1207030-14-5
M. Wt: 251.253
InChI Key: SHJWMPAEBYWCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with an allyl group and a trifluoroethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with allyl and trifluoroethyl reagents. One common method includes the use of N-allylpiperazine, which is reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or to modify the trifluoroethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the allyl or trifluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction could lead to the formation of simpler alkyl derivatives.

Scientific Research Applications

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter activity and inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-allylpiperazine: Lacks the trifluoroethyl group, making it less potent in certain applications.

    4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: Lacks the allyl group, which may reduce its versatility in chemical reactions.

    N-allyl-4-(2,2,2-trifluoroethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring, which can alter its chemical and biological properties.

Uniqueness

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of both the allyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-prop-2-enyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O/c1-2-3-14-9(17)16-6-4-15(5-7-16)8-10(11,12)13/h2H,1,3-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWMPAEBYWCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.